molecular formula C12H10BrN3O2 B7570162 5-Bromo-2-[(4-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid

5-Bromo-2-[(4-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid

Cat. No. B7570162
M. Wt: 308.13 g/mol
InChI Key: JOLWFCWYFBKBDR-UHFFFAOYSA-N
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Description

5-Bromo-2-[(4-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as BMAP and is a pyridine-based molecule that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of BMAP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in various biological processes. For example, BMAP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are involved in the development of cancer.
Biochemical and Physiological Effects:
BMAP has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and block the migration of cancer cells. BMAP has also been shown to increase the levels of acetylated histones, which can lead to changes in gene expression.

Advantages and Limitations for Lab Experiments

One advantage of using BMAP in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition. However, one limitation is that BMAP can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many future directions for research involving BMAP. One area of interest is the development of novel cancer therapies that utilize BMAP or similar compounds. Additionally, further research is needed to fully understand the mechanism of action of BMAP and its potential applications in the treatment of other diseases such as Alzheimer's. Finally, the development of more efficient and cost-effective methods for synthesizing BMAP could lead to increased availability and use of this compound in scientific research.

Synthesis Methods

The synthesis of BMAP involves the reaction of 5-bromo-2-chloronicotinic acid with 4-methyl-3-aminopyridine in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

BMAP has been studied extensively for its potential applications in biomedical research. It has been shown to have anticancer properties and has been used in the development of novel cancer therapies. BMAP has also been shown to inhibit the activity of certain enzymes that are involved in the progression of Alzheimer's disease, making it a potential therapeutic agent for this condition.

properties

IUPAC Name

5-bromo-2-[(4-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2/c1-7-2-3-14-6-10(7)16-11-9(12(17)18)4-8(13)5-15-11/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLWFCWYFBKBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC2=C(C=C(C=N2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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